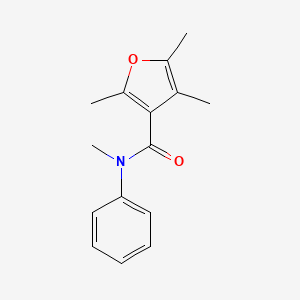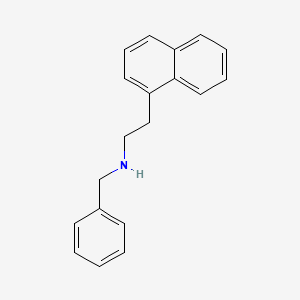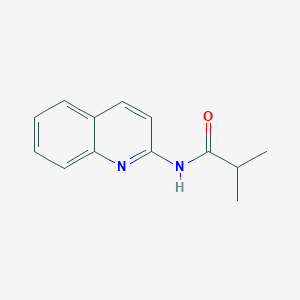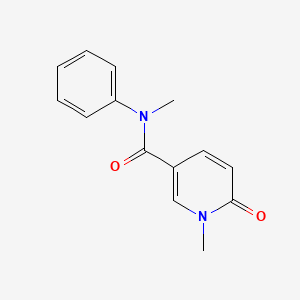![molecular formula C14H14ClNO3 B7479806 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)
1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a pyrrolidine derivative that belongs to the family of acylated amino acids. It is a potent agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes.
Wirkmechanismus
1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid acts as an agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi. Upon binding to the receptor, this compound activates the Gi protein, which leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release and the relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of neurotransmitter release. In addition, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid in lab experiments is its high potency and selectivity for the A1 adenosine receptor. This allows for the precise modulation of the receptor without affecting other adenosine receptor subtypes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of its potential therapeutic applications in neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. In addition, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity for the A1 adenosine receptor make it a valuable tool for the modulation of various physiological processes. Further research on this compound may lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid involves the reaction of pyrrolidine-3-carboxylic acid with 2-chlorobenzaldehyde and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form the pyrrolidine ring. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The A1 adenosine receptor, which is activated by this compound, is involved in the regulation of blood flow, heart rate, and neurotransmitter release. Therefore, this compound has been investigated as a potential treatment for ischemic heart disease, myocardial infarction, and stroke.
Eigenschaften
IUPAC Name |
1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-4-2-1-3-10(12)5-6-13(17)16-8-7-11(9-16)14(18)19/h1-6,11H,7-9H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVJMRAMYCZND-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C(=O)O)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)



![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)




